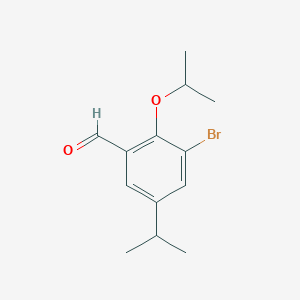

3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde

Description

3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde (CAS: 2404734-04-7, MFCD32632181) is a substituted benzaldehyde derivative featuring a bromine atom at position 3, an isopropoxy group at position 2, and an isopropyl group at position 5. Its aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and material science. The compound’s high purity (95%) ensures reliability in cross-coupling reactions and nucleophilic additions .

Properties

IUPAC Name |

3-bromo-5-propan-2-yl-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-15)13(12(14)6-10)16-9(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWVUVOYPAPPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)OC(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde typically involves the bromination of 2-isopropoxy-5-isopropylbenzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: 3-Bromo-2-isopropoxy-5-isopropylbenzoic acid.

Reduction: 3-Bromo-2-isopropoxy-5-isopropylbenzyl alcohol.

Substitution: 3-Methoxy-2-isopropoxy-5-isopropylbenzaldehyde.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde typically involves bromination reactions and can be achieved through several synthetic routes. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of derivatives with potential biological activities.

- Oxidation Reactions : The aldehyde functional group can be oxidized to form acids or other derivatives.

- Reduction Reactions : The compound can also be reduced to yield alcohols or other functional groups.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to participate in substitution and oxidation reactions makes it valuable in creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, which may lead to therapeutic applications in inflammatory diseases.

Agricultural Applications

The compound's derivatives have been explored for use as pesticides and herbicides. Its structural characteristics allow it to interact with biological systems of pests, making it a candidate for developing new agricultural chemicals aimed at controlling pests and diseases affecting crops.

Case Studies and Research Findings

- Synthesis of Derivatives : A study demonstrated the successful synthesis of various derivatives from this compound, highlighting its versatility as a building block in organic synthesis .

- Biological Activity Assessment : Research focusing on the antimicrobial properties of structurally related compounds showed promising results against specific pathogens, suggesting that further exploration of this compound could yield significant findings in medicinal chemistry .

- Pesticidal Efficacy : Compounds derived from similar structures have been documented for their effectiveness against agricultural pests, indicating that this compound could serve as a precursor for developing new agrochemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The bromine atom and isopropoxy group contribute to the compound’s overall reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally related aldehydes and boronic acid derivatives, focusing on substituent patterns, purity, and applications.

Structural and Functional Group Variations

Table 1: Key Properties of 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde and Analogs

Related Benzoic Acid Derivatives

- 3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid (PubChem): Oxidation of JN-7458’s aldehyde yields this carboxylic acid, which is employed in peptide coupling or as a corrosion inhibitor .

- 3-Bromo-5-isopropylbenzoic Acid (CymitQuimica): Lacks the isopropoxy group, reducing steric bulk for applications in drug intermediates .

Biological Activity

3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde, with the CAS number 2404734-04-7, is an organic compound characterized by its unique molecular structure that includes a bromine atom, isopropoxy group, and isopropyl substituents on a benzaldehyde core. This compound has garnered interest in various fields of biological research due to its potential biological activities.

- Molecular Formula : C13H17BrO

- Molecular Weight : 273.18 g/mol

- Structure : The compound possesses a benzaldehyde functional group, which is known for its reactivity in various chemical reactions, particularly in electrophilic aromatic substitution.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with aldehyde functionalities often act as enzyme inhibitors. They may interact with active sites of enzymes, altering their activity.

- Receptor Binding : The structural features of this compound suggest potential interactions with biological receptors, which could modulate signaling pathways in cells.

- Antioxidant Activity : Similar compounds have been studied for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzaldehyde exhibit antimicrobial properties. For instance:

- A study published in Journal of Medicinal Chemistry demonstrated that certain substituted benzaldehydes showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

Research has explored the cytotoxic effects of benzaldehyde derivatives on cancer cell lines:

- A case study involving various substituted benzaldehydes reported that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines .

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Evaluation

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in microbial growth at concentrations above 50 µg/mL, suggesting its potential as a natural preservative agent .

Case Study 2: Cytotoxicity Assay on Cancer Cells

In vitro studies assessed the cytotoxicity of the compound on MCF-7 breast cancer cells. The findings revealed an IC50 value of approximately 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.